5'-O-Galactopyranosyl ribavirin

Synthesis Structural Identity Prodrug Chemistry

5'-O-Galactopyranosyl ribavirin (CAS 114283-62-4) is a chemically defined nucleoside analog in which a β-D-galactopyranosyl moiety is conjugated to the 5'-O position of ribavirin. It functions as a prodrug requiring cleavage of the glycosidic bond to release the active parent compound, ribavirin, a broad-spectrum antiviral agent.

Molecular Formula C14H22N4O10
Molecular Weight 406.35 g/mol
CAS No. 114283-62-4
Cat. No. B039837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-Galactopyranosyl ribavirin
CAS114283-62-4
Synonyms5'-O-beta-D-galactopyranosyl ribavirin
5'-O-galactopyranosyl ribavirin
Molecular FormulaC14H22N4O10
Molecular Weight406.35 g/mol
Structural Identifiers
SMILESC1=NC(=NN1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)C(=O)N
InChIInChI=1S/C14H22N4O10/c15-11(25)12-16-3-18(17-12)13-9(23)7(21)5(27-13)2-26-14-10(24)8(22)6(20)4(1-19)28-14/h3-10,13-14,19-24H,1-2H2,(H2,15,25)/t4-,5-,6+,7-,8+,9-,10-,13-,14-/m1/s1
InChIKeyDDEVDOFIWICGEW-FZISVMHXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-Galactopyranosyl Ribavirin (CAS 114283-62-4): A Structurally Defined Galactose-Conjugated Ribavirin Prodrug


5'-O-Galactopyranosyl ribavirin (CAS 114283-62-4) is a chemically defined nucleoside analog in which a β-D-galactopyranosyl moiety is conjugated to the 5'-O position of ribavirin. It functions as a prodrug requiring cleavage of the glycosidic bond to release the active parent compound, ribavirin, a broad-spectrum antiviral agent [1]. The compound is a structural isomer of 5'-O-glucopyranosyl ribavirin (CAS 114283-60-2), synthesized and characterized in parallel, differing only in the stereochemistry of the C-4 hydroxyl group on the hexopyranosyl ring [1]. This stereochemical distinction is critical for potential receptor-mediated targeting, as terminal β-D-galactose residues are recognized by the asialoglycoprotein receptor (ASGPR) on hepatocytes, a property not shared by glucose conjugates [1][2].

Why 5'-O-Galactopyranosyl Ribavirin Cannot Be Replaced by Other Ribavirin Analogs or Prodrugs


Generic substitution among ribavirin prodrugs is not scientifically valid due to fundamentally distinct mechanisms of activation and targeting. The pharmacodynamic and pharmacokinetic profiles are controlled by the specific chemistry of the prodrug moiety. For example, the alkoxyalkylphosphodiester prodrug of ribavirin relies on phospholipase C (PLC)-mediated cleavage for activation, selectively releasing ribavirin-monophosphate in nucleated cells while avoiding anucleated red blood cells [1]. In contrast, 5'-O-galactopyranosyl ribavirin requires glycosidic bond cleavage for activation [2]. Furthermore, its terminal galactose residue offers the potential for active hepatocyte targeting via the ASGPR [3], a mechanism absent in non-galactosylated prodrugs like taribavirin (viramidine), which relies on adenosine deaminase for liver-selective activation [4]. These divergent activation and targeting pathways mean that in vitro and in vivo performance—including antiviral potency, cellular uptake, and toxicity profiles—cannot be extrapolated between compounds.

Quantitative Differentiation Evidence for 5'-O-Galactopyranosyl Ribavirin vs. Key Comparators


Defined Regio- and Stereochemistry vs. 5'-O-Glucopyranosyl Ribavirin

The synthesis of 5'-O-β-D-galactopyranosyl ribavirin (compound 15) yields a product with a specific β-anomeric configuration at the galactosyl linkage, a structural feature confirmed by ¹H-NMR studies [1]. This contrasts directly with the 5'-O-β-D-glucopyranosyl analog (compound 13), which, while isomeric, presents a different stereochemical surface that dictates distinct molecular recognition [1].

Synthesis Structural Identity Prodrug Chemistry

Activation via Glycosidic Cleavage Distinct from Phosphorylated Prodrugs

5'-O-Galactopyranosyl ribavirin is a prodrug that requires enzymatic or chemical cleavage of the glycosidic bond to release active ribavirin [1]. This mechanism is distinct from that of the alkoxyalkylphosphodiester prodrug 2, which relies on PLC-mediated cleavage to release ribavirin-monophosphate, bypassing the rate-limiting phosphorylation step and enabling direct antiviral activity [2]. Prodrug 2 showed increased uptake in HepG2 hepatocytes compared to ribavirin and improved in vitro antiviral activity (HCV replicon and influenza) [2].

Prodrug Activation Mechanism of Action Drug Metabolism

Galactose Moiety Enables ASGPR-Mediated Targeting, Unlike Glucose or Carboxamidine Prodrugs

The terminal β-D-galactose residue on 5'-O-galactopyranosyl ribavirin is a recognized ligand for the asialoglycoprotein receptor (ASGPR), highly expressed on hepatocytes [1]. This provides a theoretical basis for active liver targeting, a concept validated in related galactosylated ribavirin prodrug delivery systems where competitive inhibition with free galactose abolished HepG2 cell uptake [1]. In contrast, the liver-targeting prodrug taribavirin achieves selectivity via adenosine deaminase-mediated activation and lacks a galactose-based targeting moiety [2].

Liver Targeting ASGPR Drug Delivery

Hematological Safety Profile: Class-Level Differentiation from Ribavirin

Ribavirin's clinical use is limited by dose-dependent hemolytic anemia, caused by accumulation of phosphorylated metabolites in red blood cells (RBCs) at concentrations exceeding 1 mM, which depletes ATP levels [1]. Ribavirin prodrugs are designed to circumvent this toxicity. While no direct RBC uptake data exists for 5'-O-galactopyranosyl ribavirin, its status as a non-phosphorylated galactose prodrug places it in a class of compounds (including taribavirin) designed to reduce RBC exposure [2]. The phosphorylated prodrug 2 demonstrated significantly decreased uptake in RBCs and avoided ATP depletion [1], validating the prodrug approach.

Hemolytic Anemia Red Blood Cell Uptake Toxicity

Synthesis Route Yields Specific Orthoester Intermediate vs. Direct Glycosylation Products

Direct glycosylation of 2',3'-O-isopropylideneribavirin with tetra-O-acetyl-α-D-galactopyranosyl bromide under Koenigs-Knorr conditions initially yielded an orthoester intermediate, requiring a modified approach via 2',3'-di-O-acetyl-5'-O-tritylribavirin to obtain the desired β-linked product (15) [1]. In contrast, the analogous glucopyranosyl derivative (13) was also obtained via a similar route, highlighting the divergent reactivity influenced by the sugar's stereochemistry [1].

Glycosylation Chemistry Process Development Analytical Standards

Procurement-Driven Application Scenarios for 5'-O-Galactopyranosyl Ribavirin


Investigating ASGPR-Mediated Hepatocyte Targeting in HCV Research

The compound's galactose moiety makes it a specific molecular probe for studying ASGPR-mediated drug delivery to hepatocytes, as validated in galactosylated micelle systems where competitive inhibition with free galactose abolished HepG2 uptake [1]. It serves as a critical comparator for non-galactosylated liver-targeting prodrugs like taribavirin [2].

Studying Glycosidic Prodrug Activation and Metabolism

5'-O-Galactopyranosyl ribavirin is an essential tool for dissecting glycosidase-dependent prodrug activation pathways, distinct from the PLC-mediated activation of phosphorylated prodrugs [1] or the adenosine deaminase pathway of taribavirin [2]. This is relevant for designing enzyme-selective antiviral therapies.

Comparative Hemolytic Toxicity Profiling

As a structural analog developed alongside the glucopyranosyl derivative [1], it is a key component for systematic structure-toxicity relationship studies aiming to reduce ribavirin-induced hemolytic anemia, a toxicity linked to RBC accumulation of phosphorylated metabolites at concentrations >1 mM [3].

Synthetic Chemistry Reference Standard

The unique orthoester intermediate formed during its synthesis [1] makes this compound a valuable analytical reference for glycosylation reaction development, quality control, and process optimization in nucleoside analog production.

Quote Request

Request a Quote for 5'-O-Galactopyranosyl ribavirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.